molecular formula C16H20ClN3O B287015 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B287015
M. Wt: 305.8 g/mol
InChI Key: MSWBHZKBUOSZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as CPPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is not fully understood, but it has been reported to act by inhibiting certain enzymes and signaling pathways that are involved in various biological processes. 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been reported to inhibit the activity of certain kinases, such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been reported to modulate the expression of certain genes that are involved in various biological processes, such as cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has advantages and limitations for lab experiments. One advantage is that 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is relatively easy to synthesize using different methods. Another advantage is that 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been reported to have potent biological activities, which make it a useful tool for studying various biological processes. However, one limitation is that 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the study of 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. One direction is to further investigate the mechanism of action of 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and its potential therapeutic applications in various diseases. Another direction is to study the pharmacokinetic properties of 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and its potential toxicity in vivo. Additionally, the development of new synthetic methods for 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and its analogs may lead to the discovery of new compounds with improved biological activities. Finally, the use of 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide as a diagnostic tool for certain diseases may also be explored in future studies.
Conclusion:
4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has been the subject of scientific research due to its potential applications in various fields. 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been synthesized using different methods and has been reported to have anticancer, antiviral, and anti-inflammatory activities. 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been studied for its potential use as a diagnostic tool for certain diseases. The mechanism of action of 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is not fully understood, but it has been reported to act by inhibiting certain enzymes and signaling pathways that are involved in various biological processes. 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has advantages and limitations for lab experiments, and there are several future directions for the study of 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Synthesis Methods

4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can be synthesized using different methods, including the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting intermediate with 4-chloro-3-propyl-1H-pyrazole-5-carboxylic acid. Another method involves the reaction of 2,4-dimethylphenylhydrazine with 4-chloro-3-propyl-1H-pyrazole-5-carboxylic acid, followed by the reaction of the resulting intermediate with methyl chloroformate. These methods have been reported in the literature, and the resulting 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide products have been characterized using various analytical techniques.

Scientific Research Applications

4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been reported to have anticancer, antiviral, and anti-inflammatory activities. 4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been studied for its potential use as a diagnostic tool for certain diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

4-chloro-N-(2,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Molecular Formula

C16H20ClN3O

Molecular Weight

305.8 g/mol

IUPAC Name

4-chloro-N-(2,4-dimethylphenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C16H20ClN3O/c1-5-6-13-14(17)15(20(4)19-13)16(21)18-12-8-7-10(2)9-11(12)3/h7-9H,5-6H2,1-4H3,(H,18,21)

InChI Key

MSWBHZKBUOSZET-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=C(C=C(C=C2)C)C)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=C(C=C(C=C2)C)C)C

Origin of Product

United States

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